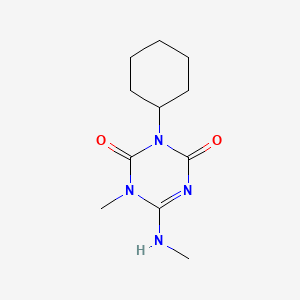

2-Pyridin-2-yl-cyclohexanone oxime

Descripción general

Descripción

2-Pyridin-2-yl-cyclohexanone oxime, also known as PHO, is a chemical compound that has been extensively studied for its potential applications in scientific research. PHO is a versatile compound that has been used in a variety of fields, including medicinal chemistry, biochemistry, and neuroscience. In

Aplicaciones Científicas De Investigación

Electrocatalysis in Chemical Synthesis

Scientific Field

Electrochemistry

Application Summary

The compound is used in an electrocatalytic process to synthesize cyclohexanone oxime, a precursor for nylon-6 production. This method is energy-efficient and operates under ambient conditions .

Experimental Methods

The process involves an electrochemistry-assisted cascade strategy using in situ cathode-generated reactive oxygen species (ROS) like OOH* and H2O2 for the ammoximation reaction .

Results and Outcomes

The reaction achieved over 95% yield, 99% selectivity for cyclohexanone oxime, and an electron-to-oxime (ETO) efficiency of 96% .

Catalysis Research

Scientific Field

Catalysis

Application Summary

2-Pyridin-2-yl-cyclohexanone oxime is studied for its role in catalytic processes, particularly in the production of cyclohexanone oxime via innovative titanosilicate/H2O2-catalyzed ammoximation .

Experimental Methods

Research focuses on the use of MOR-type titanosilicate Ti-MOR and MWW-type titanosilicate Ti-MWW as catalysts for the ammoximation reaction .

Results and Outcomes

These catalysts have shown high activity, contributing to a more cost-effective and greener production process .

Biological Activity and Drug Discovery

Scientific Field

Pharmacology

Application Summary

Derivatives of 2-Pyridin-2-yl-cyclohexanone oxime are synthesized and evaluated for their potential anti-fibrotic activities against hepatic stellate cells .

Experimental Methods

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, followed by biological activity evaluation .

Results and Outcomes

Some derivatives showed better anti-fibrotic activities than existing drugs, with IC50 values of 45.69 μM and 45.81 μM, indicating potential as novel anti-fibrotic drugs .

Environmental Applications

Scientific Field

Environmental Chemistry

Application Summary

The compound is involved in sustainable electrosynthesis processes that aim to reduce environmental impact in the production of industrial chemicals .

Experimental Methods

The focus is on developing methods that do not require harsh reaction conditions or environmentally harmful reagents .

Results and Outcomes

The research is ongoing, with the goal of establishing more eco-friendly production methods for chemicals like cyclohexanone oxime .

Industrial Applications

Scientific Field

Industrial Chemistry

Application Summary

2-Pyridin-2-yl-cyclohexanone oxime is a key chemical in the industrial synthesis of ε-caprolactam, which is essential for nylon-6 production .

Experimental Methods

The compound is synthesized through various industrial processes, including the hydroxylamine method and the ammoximation process .

Results and Outcomes

The development of new catalytic methods has the potential to improve the efficiency and sustainability of industrial production .

Antimicrobial Research

Scientific Field

Microbiology

Application Summary

Pyridine derivatives, including those related to 2-Pyridin-2-yl-cyclohexanone oxime, are explored for their antimicrobial properties .

Experimental Methods

Synthesis and structure characterization of novel biologically active pyridine derivatives, followed by in vitro antimicrobial evaluation .

Results and Outcomes

Some compounds exhibited good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans, with significant inhibition zones .

This analysis provides a detailed look into the diverse applications of 2-Pyridin-2-yl-cyclohexanone oxime across different scientific fields, highlighting its importance in research and industry.

Advanced Material Synthesis

Scientific Field

Material Science

Application Summary

This compound is utilized in the synthesis of advanced materials, such as polymers and coatings, which require precise chemical structuring for enhanced performance .

Experimental Methods

The synthesis involves controlled reactions under specific conditions to incorporate the oxime functionality into polymer chains or surface coatings .

Results and Outcomes

The incorporation of oxime groups has resulted in materials with improved thermal stability and chemical resistance, which are desirable properties for various industrial applications .

Analytical Chemistry Techniques

Scientific Field

Analytical Chemistry

Application Summary

2-Pyridin-2-yl-cyclohexanone oxime serves as a reagent in analytical chemistry for the detection and quantification of metal ions and other chemical species .

Experimental Methods

It is used in spectrophotometric methods where it forms complexes with metal ions, changing the absorbance properties of the solution, which can be measured .

Results and Outcomes

This application allows for the sensitive detection of trace amounts of metals, contributing to environmental monitoring and quality control in various industries .

Chemical Education and Research

Scientific Field

Chemical Education

Application Summary

The compound is used as a teaching tool in academic settings to demonstrate various chemical reactions and synthesis techniques .

Experimental Methods

Students and researchers use 2-Pyridin-2-yl-cyclohexanone oxime in laboratory experiments to learn about oxime formation, catalysis, and electrochemistry .

Results and Outcomes

These educational experiments help in understanding fundamental chemical principles and in developing practical laboratory skills .

Green Chemistry Development

Scientific Field

Green Chemistry

Application Summary

The compound is part of research efforts aimed at developing greener chemical processes that minimize the use and generation of hazardous substances .

Experimental Methods

Research involves designing synthesis pathways that reduce the environmental footprint, such as using less toxic reagents and solvents .

Results and Outcomes

The outcomes include more sustainable and eco-friendly chemical processes, aligning with the principles of green chemistry .

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

2-Pyridin-2-yl-cyclohexanone oxime is explored for its potential in creating functionalized nanoparticles for medical and electronic applications .

Experimental Methods

The compound is used to modify the surface of nanoparticles, imparting specific functionalities that can be utilized in targeted drug delivery or sensor development .

Results and Outcomes

Functionalized nanoparticles exhibit enhanced properties, such as increased biocompatibility and targeted binding capabilities .

Pharmaceutical Formulation

Scientific Field

Pharmaceutics

Application Summary

Derivatives of the compound are investigated for their role in pharmaceutical formulations, particularly as stabilizers or active pharmaceutical ingredients .

Experimental Methods

Formulation studies involve assessing the stability, solubility, and bioavailability of the compound in various pharmaceutical preparations .

Results and Outcomes

The studies have led to the development of formulations with improved therapeutic efficacy and patient compliance .

Safety And Hazards

Propiedades

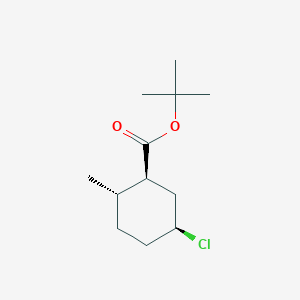

IUPAC Name |

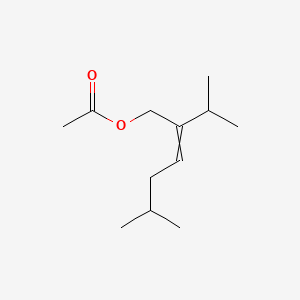

(NZ)-N-(2-pyridin-2-ylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9,14H,1-2,5,7H2/b13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMAYKQRHPICEB-QBFSEMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N/O)/C(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420741 | |

| Record name | N-[2-(Pyridin-2-yl)cyclohexylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-2-yl-cyclohexanone oxime | |

CAS RN |

3297-68-5 | |

| Record name | N-[2-(Pyridin-2-yl)cyclohexylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one](/img/structure/B1624074.png)